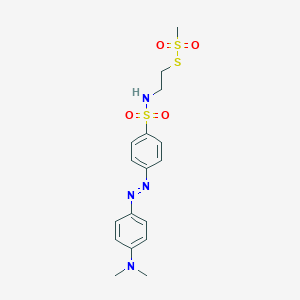
Dabsylaminoethyl Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabsylaminoethyl Methanethiosulfonate is a chemical compound with the molecular formula C17H22N4O4S3 and a molecular weight of 442.58 . It is primarily used in proteomics research due to its ability to label and detect biomolecules . This compound is known for its fluorescent properties, making it a valuable tool in various scientific applications.
Méthodes De Préparation
The synthesis of Dabsylaminoethyl Methanethiosulfonate involves several steps. One common method includes the reaction of dabsyl chloride with aminoethyl methanethiosulfonate under controlled conditions . The reaction typically requires a solvent such as dimethylformamide and a base like triethylamine to facilitate the process . The product is then purified using techniques such as column chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Dabsylaminoethyl Methanethiosulfonate undergoes various chemical reactions, including substitution and oxidation . In substitution reactions, it can react with nucleophiles, leading to the formation of different derivatives . Oxidation reactions can convert the methanethiosulfonate group into sulfonic acid derivatives . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dabsylaminoethyl Methanethiosulfonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is employed as a fluorescent labeling reagent to study the structure and function of biomolecules. In biology, it is used to label proteins and peptides, enabling researchers to track and analyze these molecules in various biological processes. In medicine, it has applications in drug development and diagnostic assays, where it aids in the detection and quantification of specific biomolecules. Additionally, it is used in industrial applications for the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Dabsylaminoethyl Methanethiosulfonate involves its ability to form covalent bonds with sulfhydryl groups in biomolecules . This interaction allows the compound to label and detect proteins and peptides that contain these functional groups . The methanethiosulfonate group undergoes nucleophilic substitution reactions with sulfhydryl groups, resulting in the formation of stable thioether bonds . This labeling process is highly specific and efficient, making it a valuable tool in various research applications .
Comparaison Avec Des Composés Similaires
Dabsylaminoethyl Methanethiosulfonate can be compared to other similar compounds such as dabsyl chloride and dabsyl ethylamine . While all these compounds are used for labeling purposes, this compound is unique due to its methanethiosulfonate group, which provides specific reactivity towards sulfhydryl groups . This specificity makes it particularly useful in applications where selective labeling of sulfhydryl-containing biomolecules is required .
Propriétés
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonylsulfanylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S3/c1-21(2)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)28(24,25)18-12-13-26-27(3,22)23/h4-11,18H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGLPBPCBBYYPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390835 |
Source


|
| Record name | Dabsylaminoethyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-19-0 |
Source


|
| Record name | Dabsylaminoethyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
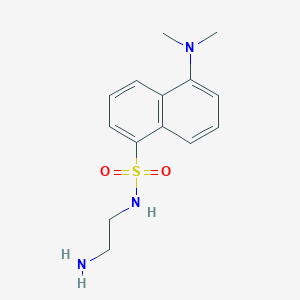
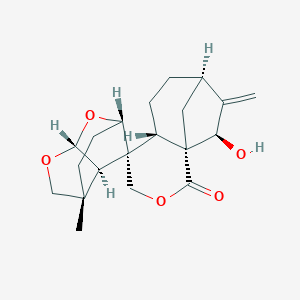
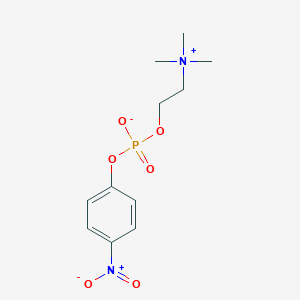
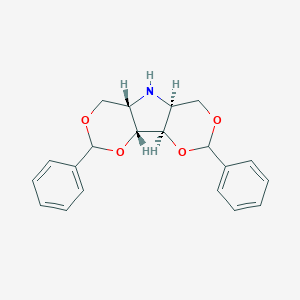
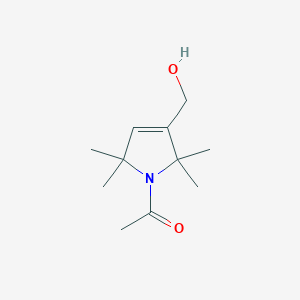
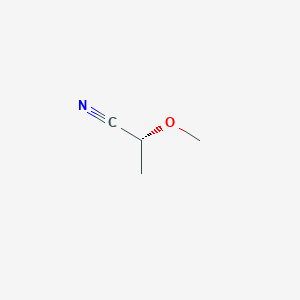
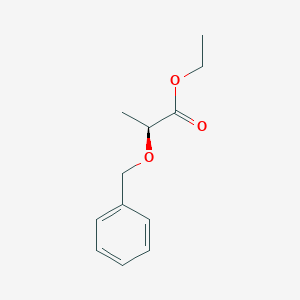
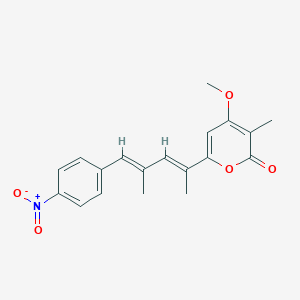
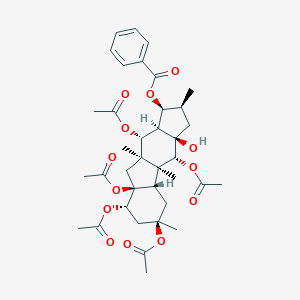
![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)
![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)



